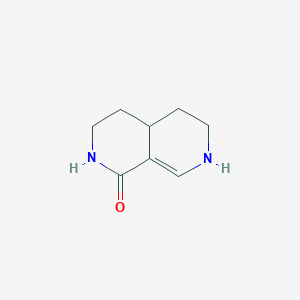

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

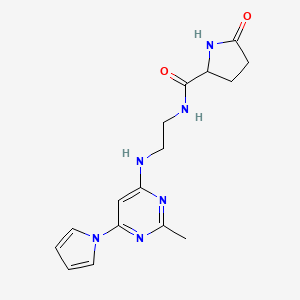

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one, also known as HN1, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and researchers are exploring its potential in different fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biomedical Applications

Naphthyridines, including 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one, are part of a broader family of heterocyclic compounds known for their diverse biomedical applications. Their structure allows for the provision of ligands for several receptors in the body, indicating a wide range of potential therapeutic uses. The review by Oliveras et al. (2021) covers the synthetic methods for these compounds and their significant biomedical applications, highlighting the extensive research interest and patent activity surrounding these molecules Oliveras et al., 2021.

Kinase Inhibition for Cancer Therapy

The 1,6-naphthyridine motif, closely related to 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one, has been explored for its bioactivity in medicinal chemistry. Specifically, Wang et al. (2013) identified derivatives as new classes of c-Met kinase inhibitors, a target in cancer therapy. Their study demonstrates the compound's effectiveness in inhibiting Met kinase and its potential in treating cancer, providing a foundation for further development in oncology Wang et al., 2013.

Antibacterial Agents

The search for new antibacterial agents has led to the synthesis of naphthyridine derivatives with significant activity. For example, Egawa et al. (1984) developed compounds with enhanced antibacterial properties compared to existing drugs, showcasing the chemical's potential in addressing bacterial infections Egawa et al., 1984.

Coordination Chemistry and Materials Science

In materials science, the structural versatility of naphthyridines, including 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one, has been utilized to synthesize novel metal complexes. Chien et al. (2006) reported the synthesis of novel hexacobalt string complexes, highlighting the role of naphthyridine derivatives in the development of new materials with potential applications in electronics and catalysis Chien et al., 2006.

Antimicrobial and Antitumor Activities

Research into naphthyridine derivatives continues to reveal their potential in antimicrobial and antitumor applications. Insuasty et al. (2013) demonstrated the antitumor activity of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, further supporting the therapeutic potential of these compounds in oncology Insuasty et al., 2013.

Eigenschaften

IUPAC Name |

3,4,4a,5,6,7-hexahydro-2H-2,7-naphthyridin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h5-6,9H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRWWQOOUDSCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=C2C1CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)

![3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene](/img/structure/B2800704.png)

![Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2800707.png)

![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2800710.png)